E-1-Octenylboronic acid
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Overview
Description
E-1-Octenylboronic acid, also known as (E)-1-octen-1-ylboronic acid, is an organic compound with the chemical formula C8H15BO2. It is a boronic acid derivative that contains a boron atom attached to an octene group. This compound is known for its versatility in organic synthesis and is used as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
E-1-Octenylboronic acid can be synthesized through several methods. One common method involves the Pd-catalyzed Suzuki coupling reaction of 1-bromooctene and triphenylphosphine complex to obtain the corresponding oct-1-alkenyl triphenylphosphine borate . Another method involves the preparation of alkenylboronates using HBBr2·SMe2, followed by alcoholysis or hydrolysis-esterification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki coupling reactions, utilizing palladium catalysts and appropriate boron reagents to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
E-1-Octenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki coupling reaction.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions involving this compound include substituted alkenes, alcohols, and ketones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
E-1-Octenylboronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of E-1-Octenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with hydroxyl and amino groups, facilitating the formation of covalent bonds. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Octenylboronic acid pinacol ester: A derivative of E-1-Octenylboronic acid with similar reactivity but different solubility and stability properties.
trans-1-Octenylboronic acid: Another isomer with similar chemical properties but different spatial arrangement.
Uniqueness
This compound is unique due to its specific structure, which allows for selective reactions and high reactivity in organic synthesis. Its ability to form stable complexes with various substrates makes it a versatile and valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
[(E)-oct-1-enyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTAJLKAPFBZDQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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